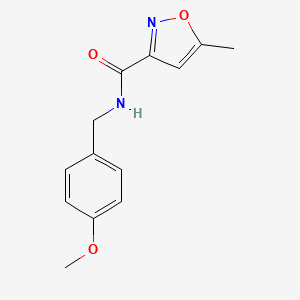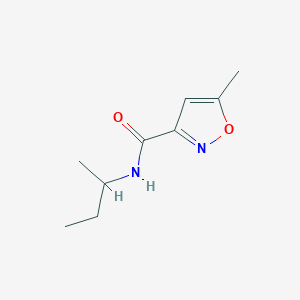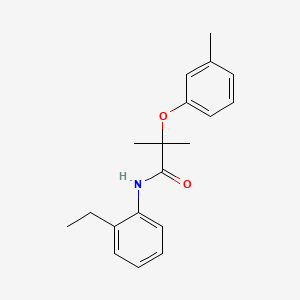![molecular formula C12H11ClN2O3S2 B4432301 5-chloro-N-{4-[(methylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4432301.png)
5-chloro-N-{4-[(methylamino)sulfonyl]phenyl}-2-thiophenecarboxamide
Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to 5-chloro-N-{4-[(methylamino)sulfonyl]phenyl}-2-thiophenecarboxamide often involves complex reactions and methodologies. For instance, microwave-assisted synthesis has been employed for the rapid generation of similar thiophene sulfonamide derivatives, showcasing the efficiency and effectiveness of modern synthetic techniques in creating complex molecular structures (Williams et al., 2010). Another approach involves the use of Suzuki–Miyaura cross-coupling reactions, which facilitate the synthesis of thiophene derivatives with sulfonamide moieties, highlighting the versatility of cross-coupling reactions in constructing sulfur-containing heterocycles (Noreen et al., 2017).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied through techniques such as X-ray crystallography. These studies reveal critical insights into the molecular geometry, intermolecular interactions, and the overall stabilization of the molecule's structure. For example, docking studies and crystal structure analysis of tetrazole derivatives provide valuable information on the planarity of the tetrazole rings and the network of intermolecular hydrogen bonds, which are essential for understanding the chemical behavior of sulfonamide compounds (Al-Hourani et al., 2015).
Chemical Reactions and Properties
The chemical properties of thiophene sulfonamide derivatives are influenced by their functional groups and structural configuration. Research indicates that these compounds participate in various chemical reactions, including nucleophilic aromatic substitution (S(N)Ar) reactions, highlighting their reactive nature and potential for further chemical modifications (Williams et al., 2010). Additionally, the presence of the sulfonamide group can significantly affect the molecule's electronic properties and reactivity.
Physical Properties Analysis
The physical properties of thiophene sulfonamide compounds, such as solubility, melting point, and crystallinity, are crucial for their potential applications. These properties are determined by the molecular structure and the interactions between molecules. For example, the crystal structure analysis of tetrazole derivatives provides insights into their physical state, which is essential for understanding their behavior in different environments (Al-Hourani et al., 2015).
Chemical Properties Analysis
The chemical behavior of thiophene sulfonamide derivatives under various conditions reveals their stability, reactivity, and potential chemical transformations. These compounds exhibit a range of activities, including urease inhibition and antibacterial properties, which are influenced by their chemical structure and the presence of specific functional groups (Noreen et al., 2017).
Mechanism of Action
Target of Action
The primary target of 5-chloro-N-[4-(methylsulfamoyl)phenyl]thiophene-2-carboxamide is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, as it is activated by both the intrinsic and the extrinsic pathways . It catalyzes the conversion of prothrombin to thrombin, which has several thrombotic functions .
Mode of Action
This compound is a potent inhibitor of FXa . It interacts with FXa, leading to a decrease in the amplified generation of thrombin . This diminishes thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .
Biochemical Pathways
The inhibition of FXa affects the blood coagulation cascade. By decreasing the amplified generation of thrombin, it diminishes thrombin-mediated activation of both coagulation and platelets . This results in antithrombotic effects .
Pharmacokinetics
The compound has good oral bioavailability . It is a highly potent and selective, direct FXa inhibitor with excellent in vivo antithrombotic activity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .
Result of Action
The result of the compound’s action is a decrease in the amplified generation of thrombin, thus diminishing thrombin-mediated activation of both coagulation and platelets . This leads to antithrombotic effects .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors.
properties
IUPAC Name |
5-chloro-N-[4-(methylsulfamoyl)phenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3S2/c1-14-20(17,18)9-4-2-8(3-5-9)15-12(16)10-6-7-11(13)19-10/h2-7,14H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSHAEXCHQHEDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(4-morpholinyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4432218.png)



![1-[(4-methoxyphenyl)sulfonyl]-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B4432254.png)
![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B4432255.png)

![1-[(4-bromo-2-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4432265.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-propylbenzamide](/img/structure/B4432271.png)
![N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B4432272.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-fluorobenzoyl)piperazine](/img/structure/B4432277.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}cyclopentanecarboxamide](/img/structure/B4432280.png)
![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide](/img/structure/B4432285.png)
